REACTION_CXSMILES
|
OS(O)(=O)=O.[N+:6]([O-:9])(O)=[O:7].[CH3:10][N:11]1[C:16]([CH3:17])=[CH:15][C:14](=[O:18])[N:13]([CH3:19])[C:12]1=[O:20]>>[CH3:10][N:11]1[C:16]([CH3:17])=[C:15]([N+:6]([O-:9])=[O:7])[C:14](=[O:18])[N:13]([CH3:19])[C:12]1=[O:20]
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
CN1C(N(C(C=C1C)=O)C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 2 h. at the same temperature the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was partitioned between ethyl acetate (200 mL) and water (100 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Crude product obtained
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=O)N(C(=O)C(=C1C)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |